Cas no 2960-66-9 (Ethyl trans-4-oxo-2-butenoate)

Ethyl trans-4-oxo-2-butenoate 化学的及び物理的性質
名前と識別子
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- (E)-Ethyl 4-oxobut-2-enoate
- Ethyl 3-formylacrylate~Ethyl fumaraldehydate~trans-4-Oxo-2-butenoic acid ethyl ester
- Ethyl Trans-4-Oxo-2-Butenoate
- Ethyl 3-formylacrylate
- Ethyl trans-4-Oxobutenoate
- (2E)-4-oxo-2-butenoic acid ethyl ester
- (E)-4-oxobut-2-enoic acid ethyl ester
- 4-oxo-but-2-enoic acid ethyl ester
- 4-oxocrotonic acid ethyl ester
- Ethyl 4-oxobut-2-enoate
- ethyl fumaraldehydate
- Ethyl (E)-4-oxobut-2-enoate
- 2-Butenoic acid, 4-oxo-, ethyl ester, (2E)-
- (E)-4-oxo-but-2-enoic acid ethyl ester
- ethyl-(E)-4-oxobutenoate
- (E)-ethyl 3-formylacrylate
- ethyl-4-oxo-trans-2-butenoate
- ethyl (E)-4-oxo-2-butenoate
- ethyl (2e)-4-oxobut-2-enoate
- SDGAEBKMHIPSAC-ONEGZZNKSA-N
- BCP16342
- 4-oxo-2-butenoic Acid Ethyl Ester
- CE0113
- AK
- 4038-33-9
- J-017579
- ethyl (2E)-4-oxo-2-butenoate
- CS-W020184
- SCHEMBL1138071
- SCHEMBL1138075
- AMY39019
- AKOS015950671
- F0001-0915
- DTXSID501309387
- Fumaraldehydic Acid Ethyl Ester
- (E)-Ethyl4-oxobut-2-enoate
- A854714
- LS-13139
- 2960-66-9
- EN300-2008947
- AS-33222
- MFCD00236170
- Ethyl trans-4-oxo-2-butenoate
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- MDL: MFCD00236170
- インチ: 1S/C6H8O3/c1-2-9-6(8)4-3-5-7/h3-5H,2H2,1H3/b4-3+
- InChIKey: SDGAEBKMHIPSAC-ONEGZZNKSA-N
- ほほえんだ: O(C(/C(/[H])=C(\[H])/C([H])=O)=O)C([H])([H])C([H])([H])[H]
- BRN: 8762336
計算された属性
- せいみつぶんしりょう: 128.047344g/mol
- ひょうめんでんか: 0
- XLogP3: 0.2
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 回転可能化学結合数: 4
- どういたいしつりょう: 128.047344g/mol
- 単一同位体質量: 128.047344g/mol
- 水素結合トポロジー分子極性表面積: 43.4Ų
- 重原子数: 9
- 複雑さ: 126
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.063(lit.)
- ゆうかいてん: -9°C
- ふってん: 199.3℃ at 760 mmHg
- フラッシュポイント: 68°C
- 屈折率: 1.4550
- すいようせい: Slightly soluble in water(2.6 g/L at 25°C).
- PSA: 43.37000
- LogP: 0.30460
- ようかいせい: 使用できません
Ethyl trans-4-oxo-2-butenoate セキュリティ情報
- 危険物輸送番号:UN 2927
- 危険カテゴリコード: 25-34-43
- セキュリティの説明: S23-S36/37/39-S45
- 危険レベル:8
- 包装等級:III
- 包装グループ:III
- セキュリティ用語:S23;S36/37/39;S45
- 包装カテゴリ:III
- リスク用語:R25; R34; R43
Ethyl trans-4-oxo-2-butenoate 税関データ
- 税関コード:2918300090
- 税関データ:
中国税関コード:
2918300090概要:
2918300090は、他の酸素カルボン酸の他のアルデヒドまたはケトン(酸無水物/酸ハライド/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918300090アルデヒドまたはケトン機能を有するが、他の酸素機能を有さない他のカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Ethyl trans-4-oxo-2-butenoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2008947-1.0g |
ethyl (2E)-4-oxobut-2-enoate |
2960-66-9 | 95.0% | 1.0g |
$25.0 | 2025-03-21 | |
Enamine | EN300-2008947-2.5g |
ethyl (2E)-4-oxobut-2-enoate |
2960-66-9 | 95.0% | 2.5g |
$36.0 | 2025-03-21 | |
Enamine | EN300-2008947-0.05g |
ethyl (2E)-4-oxobut-2-enoate |
2960-66-9 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
Enamine | EN300-2008947-5.0g |
ethyl (2E)-4-oxobut-2-enoate |
2960-66-9 | 95.0% | 5.0g |
$54.0 | 2025-03-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062237-1g |
Ethyl trans-4-oxo-2-butenoate |
2960-66-9 | 98% | 1g |
¥41.00 | 2024-08-03 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062237-5g |
Ethyl trans-4-oxo-2-butenoate |
2960-66-9 | 98% | 5g |
¥156.00 | 2024-08-03 | |
Life Chemicals | F0001-0915-1g |
Ethyl trans-4-oxo-2-butenoate |
2960-66-9 | 95%+ | 1g |
$21.0 | 2023-09-07 | |
eNovation Chemicals LLC | D576311-5g |
ETHYL TRANS-4-OXO-2-BUTENOATE |
2960-66-9 | 95% | 5g |
$200 | 2024-06-05 | |
Life Chemicals | F0001-0915-0.5g |
Ethyl trans-4-oxo-2-butenoate |
2960-66-9 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
TRC | E925375-10g |
Ethyl trans-4-Oxobutenoate |
2960-66-9 | 10g |
$ 600.00 | 2022-06-05 |
Ethyl trans-4-oxo-2-butenoate 関連文献
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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2. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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5. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
Ethyl trans-4-oxo-2-butenoateに関する追加情報
Ethyl trans-4-oxo-2-butenoate (CAS No. 2960-66-9): Properties, Applications, and Market Insights
Ethyl trans-4-oxo-2-butenoate, with the CAS number 2960-66-9, is a versatile organic compound widely used in pharmaceuticals, fragrances, and specialty chemicals. This ester derivative of trans-4-oxo-2-butenoic acid is valued for its unique chemical properties, including its reactivity as a Michael acceptor and its role as a key intermediate in organic synthesis. The growing demand for flavor and fragrance ingredients and pharmaceutical intermediates has increased interest in this compound, making it a subject of research and commercial applications.
One of the most notable features of Ethyl trans-4-oxo-2-butenoate is its role in the synthesis of heterocyclic compounds, which are essential in drug development. Researchers have explored its use in creating antimicrobial agents and anti-inflammatory compounds, aligning with current trends in pharmaceutical innovation. Additionally, its fruity, slightly caramel-like odor makes it a valuable component in perfumery and food flavoring, where natural and synthetic aroma chemicals are in high demand.
The compound's chemical stability and solubility in organic solvents enhance its utility in industrial processes. Manufacturers often employ Ethyl trans-4-oxo-2-butenoate in multi-step organic reactions, including condensation and cyclization reactions. Its compatibility with various catalysts and reagents makes it a preferred choice for chemists working on green chemistry and sustainable synthesis, topics that are gaining traction in scientific and industrial communities.
Market trends indicate a rising demand for high-purity Ethyl trans-4-oxo-2-butenoate, driven by advancements in fine chemical production and custom synthesis services. Companies specializing in specialty chemicals are investing in improved purification techniques to meet the stringent requirements of pharmaceutical and cosmetic industries. Furthermore, regulatory compliance and quality control standards are shaping the supply chain, ensuring that the compound meets international safety and efficacy benchmarks.
In academic research, CAS 2960-66-9 has been studied for its potential in biocatalysis and enzyme-mediated synthesis, areas that align with the growing interest in bio-based chemicals. Scientists are exploring microbial and enzymatic pathways to produce derivatives of Ethyl trans-4-oxo-2-butenoate, reducing reliance on traditional chemical methods. This approach supports the broader shift toward eco-friendly manufacturing and renewable feedstocks, which are key focus areas in modern chemical research.
For businesses and researchers sourcing Ethyl trans-4-oxo-2-butenoate, factors such as supplier reliability, batch consistency, and technical support are critical considerations. Leading chemical suppliers provide detailed technical data sheets and analytical reports to ensure transparency and facilitate seamless integration into various applications. As the chemical industry evolves, innovations in process optimization and scalable production will further enhance the accessibility and utility of this compound.
In conclusion, Ethyl trans-4-oxo-2-butenoate (CAS 2960-66-9) is a multifaceted chemical with significant applications in pharmaceuticals, fragrances, and specialty synthesis. Its role in drug discovery, flavor formulation, and sustainable chemistry underscores its importance in both industrial and academic settings. As research continues to uncover new uses and synthetic pathways, this compound is poised to remain a valuable asset in the chemical sciences.

